molecular formula C21H38N2O6 B1251944 N-[(2S)-3-hydroxy-1-[[(2S)-1-[2-(hydroxymethyl)oxiran-2-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-7-methyloctanamide

N-[(2S)-3-hydroxy-1-[[(2S)-1-[2-(hydroxymethyl)oxiran-2-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-7-methyloctanamide

Cat. No. B1251944
M. Wt: 414.5 g/mol
InChI Key: DXOXZURUMIOSAK-MVWJYJSVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2S)-3-hydroxy-1-[[(2S)-1-[2-(hydroxymethyl)oxiran-2-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-7-methyloctanamide is a natural product found in Streptomyces with data available.

Scientific Research Applications

Bactericidal Activity

N-[(2S)-3-hydroxy-1-[[(2S)-1-[2-(hydroxymethyl)oxiran-2-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-7-methyloctanamide and related compounds have shown potential as bactericidal agents. For instance, a study by Zadrazilova et al. (2015) evaluated similar compounds for their effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), finding some to have significant bactericidal properties (Zadrazilova et al., 2015).

Pharmacological Modulation

The compound and its analogs have been studied in pharmacological contexts. For example, Piccoli et al. (2012) investigated the effects of a selective antagonist on compulsive food consumption, which has implications for understanding and potentially treating eating disorders (Piccoli et al., 2012).

Synthesis and Development

Research by Cann et al. (2012) focused on the development of an enantioselective process for synthesizing this compound, highlighting its potential as a CGRP receptor antagonist. This research is significant for the development of new drugs (Cann et al., 2012).

Protein Inhibition

Verbrugge et al. (2012) explored the use of related compounds, like carfilzomib, as proteasome inhibitors. These inhibitors have potential applications in treating diseases like multiple myeloma and rheumatoid arthritis (Verbrugge et al., 2012).

Antifungal Activity

Another area of research is the exploration of antifungal properties. A study by Tasaka et al. (1993) synthesized optically active antifungal azoles, demonstrating the potential of these compounds in treating fungal infections (Tasaka et al., 1993).

properties

Product Name

N-[(2S)-3-hydroxy-1-[[(2S)-1-[2-(hydroxymethyl)oxiran-2-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-7-methyloctanamide

Molecular Formula

C21H38N2O6

Molecular Weight

414.5 g/mol

IUPAC Name

N-[(2S)-3-hydroxy-1-[[(2S)-1-[2-(hydroxymethyl)oxiran-2-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-7-methyloctanamide

InChI

InChI=1S/C21H38N2O6/c1-14(2)8-6-5-7-9-18(26)22-17(11-24)20(28)23-16(10-15(3)4)19(27)21(12-25)13-29-21/h14-17,24-25H,5-13H2,1-4H3,(H,22,26)(H,23,28)/t16-,17-,21?/m0/s1

InChI Key

DXOXZURUMIOSAK-MVWJYJSVSA-N

Isomeric SMILES

CC(C)CCCCCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)C1(CO1)CO

Canonical SMILES

CC(C)CCCCCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)C1(CO1)CO

synonyms

epopromycin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2S)-3-hydroxy-1-[[(2S)-1-[2-(hydroxymethyl)oxiran-2-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-7-methyloctanamide
Reactant of Route 2
Reactant of Route 2
N-[(2S)-3-hydroxy-1-[[(2S)-1-[2-(hydroxymethyl)oxiran-2-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-7-methyloctanamide
Reactant of Route 3
Reactant of Route 3
N-[(2S)-3-hydroxy-1-[[(2S)-1-[2-(hydroxymethyl)oxiran-2-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-7-methyloctanamide
Reactant of Route 4
Reactant of Route 4
N-[(2S)-3-hydroxy-1-[[(2S)-1-[2-(hydroxymethyl)oxiran-2-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-7-methyloctanamide
Reactant of Route 5
Reactant of Route 5
N-[(2S)-3-hydroxy-1-[[(2S)-1-[2-(hydroxymethyl)oxiran-2-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-7-methyloctanamide
Reactant of Route 6
Reactant of Route 6
N-[(2S)-3-hydroxy-1-[[(2S)-1-[2-(hydroxymethyl)oxiran-2-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-7-methyloctanamide

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